1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Overview
Description
The compound “1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride”, also known as OXC001, is a novel compound under investigation in the pharmaceutical industry. It has a molecular weight of 287.79 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(5-tetrahydro-3-furanyl-1,2,4-oxadiazol-3-yl)cycloheptanamine hydrochloride . The InChI key is ACAJEJJNZUPBRE-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of polycyclic N-heterocyclic compounds, including those related to the 1,2,4-oxadiazol family, has been explored. These compounds show potential for various applications due to their unique chemical structures (Okuda et al., 2011).
- There has been significant work on synthesizing bi-heterocyclic skeletons with high heat of formation (HOF) and energetic salts with high heat of detonation, demonstrating the compound's potential in materials science (Cao et al., 2020).
Energetic Materials
- Research has focused on the synthesis and characterization of multicyclic oxadiazoles as energetic materials, highlighting the potential of these compounds in applications requiring high energy density and stability (Pagoria et al., 2017).
- The synthesis and characterization of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored for their use as insensitive energetic materials, showing promise in safety-critical applications (Yu et al., 2017).
Pharmacological Applications
- The synthesis and biological evaluation of carbazole derivatives have been studied, demonstrating the potential of these compounds in antibacterial, antifungal, and anticancer applications (Sharma et al., 2014).
- There has been research on the synthesis and biological assessment of compounds with 1,2,4-oxadiazol cycles for various biological properties, indicating potential pharmacological applications (Karpina et al., 2019).
Medicinal Chemistry
- A review of the synthesis and pharmacological activities of 1,2,4-oxadiazoles highlights the wide range of medicinal applications for these derivatives (Aggarwal et al., 2020).
- The synthesis and anticancer evaluation of 1,3,4-oxadiazoles and related compounds have been conducted, showcasing the potential of these compounds in cancer treatment (Abdo & Kamel, 2015).
Safety and Efficacy
- Studies have been conducted on the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide using a process safety-driven protecting group strategy, emphasizing the importance of safety in chemical synthesis (Likhite et al., 2016).
properties
IUPAC Name |
1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c14-13(7-3-1-2-4-8-13)12-15-11(18-16-12)10-6-5-9-17-10;/h10H,1-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSVOQIKWIIGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCO3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride | |
CAS RN |
1423032-20-5 | |
Record name | Cycloheptanamine, 1-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.